Comparative CYP2A6 Inhibition: 8-Methoxy-5-nitro-2H-chromen-2-one vs. 6,7- and 7,8-Dihydroxycoumarins
8-Methoxy-5-nitro-2H-chromen-2-one exhibits moderate inhibitory activity against human CYP2A6. Its IC50 of 1.40 µM (1.40E+3 nM) [1] places it between the more potent 6,7-dihydroxycoumarin (IC50 = 0.39 µM) and the less potent 7,8-dihydroxycoumarin (IC50 = 4.61 µM) [2]. This intermediate potency, combined with its unique nitro and methoxy substitution pattern, offers a distinct pharmacological profile for SAR studies, differentiating it from hydroxylated coumarins which are generally more potent but have different metabolic liabilities.
| Evidence Dimension | Inhibition of human CYP2A6 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.40 µM |
| Comparator Or Baseline | 6,7-Dihydroxycoumarin (IC50 = 0.39 µM); 7,8-Dihydroxycoumarin (IC50 = 4.61 µM); Methoxalen (positive control, IC50 = 0.43 µM) |
| Quantified Difference | Target compound is 3.6-fold less potent than 6,7-dihydroxycoumarin, 3.3-fold more potent than 7,8-dihydroxycoumarin, and 3.3-fold less potent than methoxalen. |
| Conditions | In vitro enzyme inhibition assay using human CYP2A6 expressed in baculovirus-infected insect cells with coumarin 7 as a substrate. |
Why This Matters
This data allows researchers to select the compound as a tool with a defined, intermediate inhibitory potency for CYP2A6, filling a specific niche in SAR studies that is not met by more potent hydroxylated analogs.
- [1] BindingDB. Entry BDBM50037719. IC50: 1.40E+3nM for human CYP2A6. View Source
- [2] Dou T, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019; doi: 10.1016/j.ejps.2019.05.022. View Source
